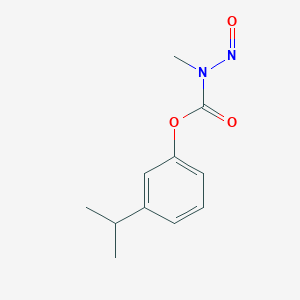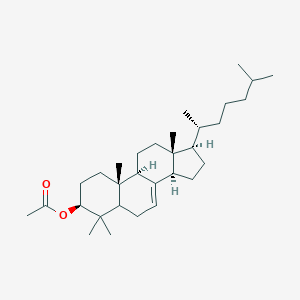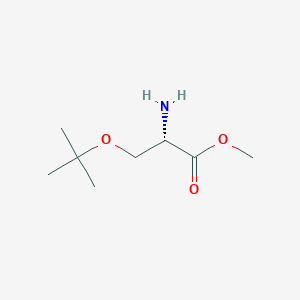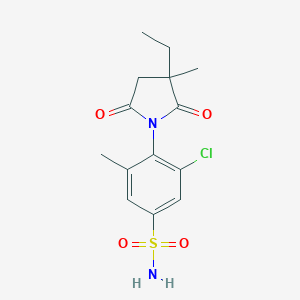
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine (IOX2) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IOX2 is a derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA and DNA. IOX2 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine is complex and not fully understood. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to inhibit the activity of enzymes called prolyl hydroxylases, which play a role in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. Inhibition of prolyl hydroxylases by 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine leads to the stabilization of HIF, which can have a wide range of effects on cellular processes.
Biochemical and Physiological Effects:
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have neuroprotective effects, as well as effects on glucose metabolism and angiogenesis. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has also been shown to have an impact on the immune system, with studies suggesting that it can modulate the activity of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has also been shown to have low toxicity, making it a safe tool for use in in vitro and in vivo experiments. However, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine does have some limitations, including its relatively low solubility in water and its potential to interact with other compounds in biological systems.
Orientations Futures
There are several potential future directions for research on 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine. One area of interest is the development of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine-based therapies for cancer and neurodegenerative diseases. Additionally, there is ongoing research into the potential use of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine as a tool for studying the cellular response to hypoxia and the regulation of HIF. Further research is also needed to fully understand the mechanism of action of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine and its impact on various cellular processes.
Méthodes De Synthèse
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine can be synthesized using a multi-step process that involves the reaction of uridine with iodine and triphenylmethyl chloride. The synthesis of 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine requires careful attention to detail and the use of specialized equipment to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been used in a variety of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Additionally, 2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine has been shown to have neuroprotective effects, which could make it a valuable tool for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
15414-61-6 |
|---|---|
Nom du produit |
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine |
Formule moléculaire |
C28H25IN2O5 |
Poids moléculaire |
596.4 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |
InChI |
InChI=1S/C28H25IN2O5/c29-22-17-31(27(34)30-26(22)33)25-16-23(32)24(36-25)18-35-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17,23-25,32H,16,18H2,(H,30,33,34)/t23-,24+,25+/m0/s1 |
Clé InChI |
GPWRPEGFRAOCKW-ISJGIBHGSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Synonymes |
2'-Deoxy-5-iodo-5'-O-(triphenylmethyl)uridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



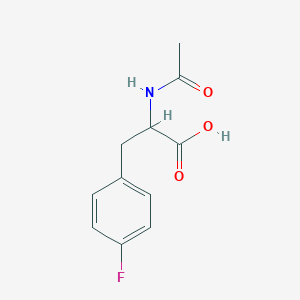
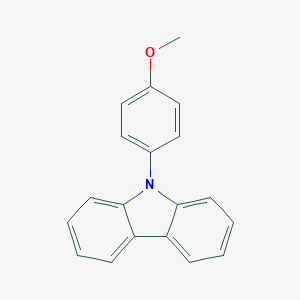

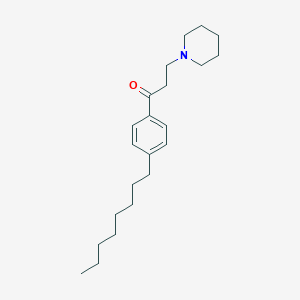
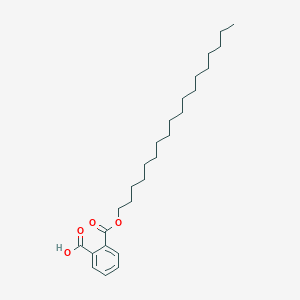

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
